![molecular formula C12H13BrN2O3 B555463 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide CAS No. 113728-13-5](/img/structure/B555463.png)
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide
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Overview
Description
“2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide” is a chemical compound with the IUPAC name 2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide . It has a molecular weight of 313.15 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with various organic halides . Another method involves the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O3.BrH/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13;/h2-5H,6,13H2,1H3,(H,14,15);1H . This indicates the presence of a bromine atom, a nitrogen atom, and a methyl group in the structure.Chemical Reactions Analysis
The compound has been used in the synthesis of a new series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives . These derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s NMR data provides further insight into its structure .Scientific Research Applications
Enzyme Substrate for Protease Activity Assays
H-Gly-AMC HBr: is a highly sensitive substrate used in protease activity assays. It is particularly useful for studying the activity of dipeptidyl peptidase IV (DPP IV) . This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. The compound’s fluorescence upon cleavage allows for easy monitoring of enzyme kinetics and inhibitor screening.
Molecular Biology Research
In molecular biology, H-Gly-AMC HBr serves as a substrate in various enzymatic reactions. Its ability to form a nearly colorless, clear solution when dissolved makes it ideal for precise quantitative studies . Researchers can use this compound to investigate enzyme localization, regulation, and interaction with other biological molecules.
Mechanism of Action
Target of Action
H-GLY-AMC HBR, also known as 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide or Glycine 7-amido-4-methylcoumarin hydrobromide, is a highly sensitive substrate for dipeptidyl aminopeptidase IV (DPP IV, X-prolyldipeptidyl aminopeptidase) . DPP IV is an enzyme that plays a crucial role in glucose metabolism and immune regulation .
Mode of Action
The compound interacts with its target, DPP IV, by serving as a substrate. The enzyme cleaves the compound, leading to a change in the compound’s structure . This interaction can be used to measure the activity of DPP IV, providing valuable information for research and potential therapeutic applications .
Biochemical Pathways
The cleavage of H-GLY-AMC HBR by DPP IV is part of the broader biochemical pathway involving the metabolism of peptides. DPP IV specifically cleaves dipeptides from the N-terminus of polypeptides, which can modulate the activity of these peptides . Changes in DPP IV activity can therefore have downstream effects on various physiological processes, including glucose metabolism and immune response .
Pharmacokinetics
It is known that the compound forms a nearly colorless, clear solution when dissolved 1% in warm water . It is also recommended to store the compound dry at -20°C, and protect it from light .
Result of Action
The cleavage of H-GLY-AMC HBR by DPP IV results in the release of a fluorescent product . This fluorescence can be measured and used as an indicator of DPP IV activity . Therefore, the action of H-GLY-AMC HBR can provide valuable insights into the role of DPP IV in various physiological processes .
Action Environment
The action of H-GLY-AMC HBR is influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by temperature and light exposure . Furthermore, the activity of DPP IV, and thus the interaction with H-GLY-AMC HBR, can be influenced by factors such as pH and the presence of other molecules .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.BrH/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13;/h2-5H,6,13H2,1H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHMGPIGAMTPDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide |
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